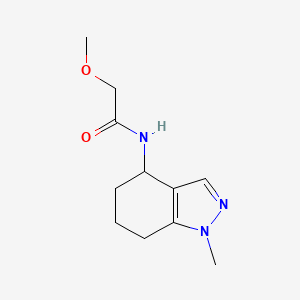
2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide, also known as MTIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been studied for its potential use in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. In drug discovery, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been used as a starting point for the development of new drugs with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. In neuroscience, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to activate the Akt signaling pathway, which is involved in cell survival and neuroprotection. In cancer research, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been found to protect neurons from oxidative stress and apoptosis. In cancer research, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has also been found to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have low toxicity and high stability, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide. In neuroscience, further research could explore the potential therapeutic applications of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in neurodegenerative diseases and traumatic brain injury. In cancer research, further studies could investigate the mechanisms of action of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide and its potential as an anti-cancer agent. Additionally, further research could explore the development of new drugs based on the structure of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid with methoxyacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide in its pure form.
Propiedades
IUPAC Name |
2-methoxy-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14-10-5-3-4-9(8(10)6-12-14)13-11(15)7-16-2/h6,9H,3-5,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUZIGFUZCQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
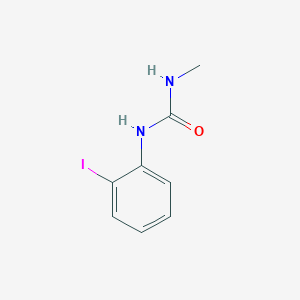
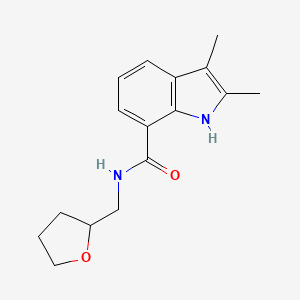

![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)

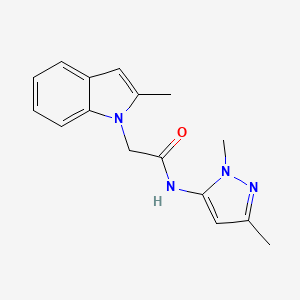
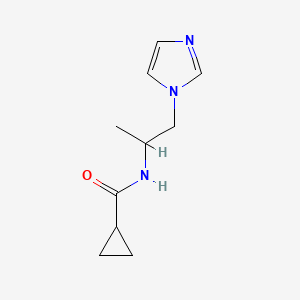

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)